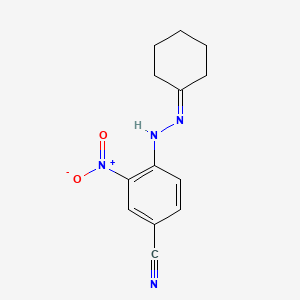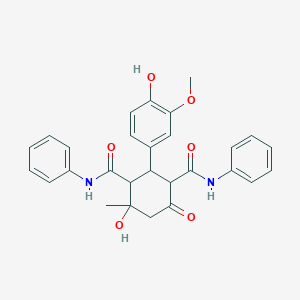![molecular formula C22H15N3O2S B10876503 {2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone](/img/structure/B10876503.png)
{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE is a complex organic compound that features both benzoxazole and benzimidazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with a benzimidazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as titanium tetraisopropoxide and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
科学研究应用
{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of {2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, its anticancer activity may involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.
Benzimidazole Derivatives: Widely used in medicinal chemistry for their broad-spectrum biological activities.
Uniqueness
What sets {2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE apart is its dual functionality, combining the properties of both benzoxazole and benzimidazole moieties. This unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.
属性
分子式 |
C22H15N3O2S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
[2-(1,3-benzoxazol-2-ylsulfanylmethyl)-3H-benzimidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C22H15N3O2S/c26-21(14-6-2-1-3-7-14)15-10-11-16-18(12-15)24-20(23-16)13-28-22-25-17-8-4-5-9-19(17)27-22/h1-12H,13H2,(H,23,24) |
InChI 键 |
WYKSIMSXABMDCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)CSC4=NC5=CC=CC=C5O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876430.png)
![2-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10876439.png)
![[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate](/img/structure/B10876441.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10876446.png)
![Methyl {[5-methyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10876449.png)
![12,12-dimethyl-4-(2-methylphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10876459.png)

![(2E)-3-[4-(benzyloxy)-2,3-dibromo-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10876487.png)
![4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10876493.png)
![4-Bromobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B10876494.png)
![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)
![1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B10876514.png)
